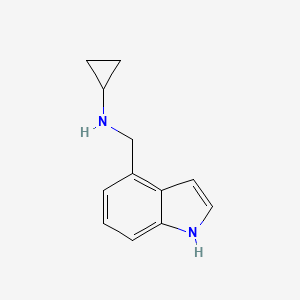
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. The compound is also known as CP-690,550 and belongs to the class of Janus kinase inhibitors (JAK inhibitors).
Mechanism of Action
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine works by inhibiting the activity of JAKs, which are involved in the signaling pathways of immune cells. JAKs are responsible for the phosphorylation of signal transducers and activators of transcription (STATs), which are transcription factors that regulate gene expression. Inhibition of JAKs leads to the downregulation of STATs and the inhibition of pro-inflammatory cytokines, which are involved in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various autoimmune diseases. CP-690,550 has also been shown to reduce the infiltration of immune cells into inflamed tissues, which is a hallmark of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine has several advantages and limitations for lab experiments. One of the main advantages is its specificity for JAKs, which makes it a valuable tool for studying JAK signaling pathways. CP-690,550 has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of CP-690,550 is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for the study of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine. One potential direction is the development of more potent and selective JAK inhibitors, which could have improved therapeutic efficacy and reduced toxicity. Another direction is the study of the role of JAKs in other diseases, such as cancer and neurodegenerative diseases. The use of CP-690,550 in combination with other drugs could also be explored as a potential treatment option for autoimmune diseases. Overall, the study of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine has the potential to lead to new insights into the role of JAKs in various diseases and the development of new therapeutic options.
Synthesis Methods
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of starting materials such as 5-fluoro-6-methylpyrimidine-4-carboxylic acid and cyclopentylmagnesium bromide, which undergo a series of reactions to produce the final product. The synthesis of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine requires careful handling of the chemical reagents and the use of specialized equipment to ensure the purity of the final product.
Scientific Research Applications
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine has been extensively studied for its potential use in various research applications. One of the main applications of CP-690,550 is in the field of immunology, where it has been shown to inhibit the activity of Janus kinases (JAKs). JAKs are a family of enzymes that play a key role in the signaling pathways of immune cells. Inhibition of JAKs has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-7-9(11)10(13-6-12-7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJIZPLOOGDMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2798814.png)
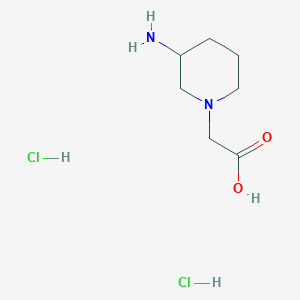
![3-Methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2798817.png)
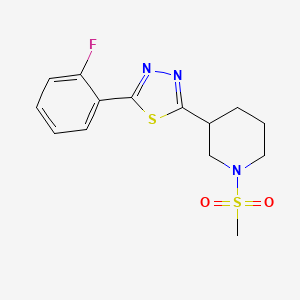
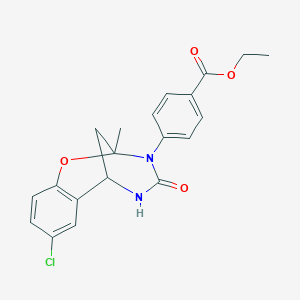

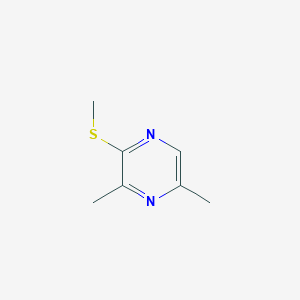
![5-[1-(3,5-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2798824.png)

![5-((4-Ethylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2798826.png)
![5-(3-Chloropropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2798830.png)
![N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide](/img/structure/B2798831.png)
![N-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2798834.png)
